(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide
Description
“(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide” is a synthetic small molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core, a heterocyclic system known for its diverse pharmacological applications. The compound includes a (2E)-prop-2-enamide linker bridging a furan-2-yl group and a triazolopyrimidine moiety via a propyl chain. The enamide group may enhance hydrogen-bonding capacity, while the furan and triazolopyrimidine components contribute to π-π stacking and hydrophobic interactions, critical for receptor binding.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(6-5-13-4-2-8-22-13)16-7-1-3-12-9-17-15-18-11-19-20(15)10-12/h2,4-6,8-11H,1,3,7H2,(H,16,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDALRADYOBLJX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl prop-2-enamide intermediate, followed by the introduction of the triazolopyrimidine moiety through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve high throughput while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The triazolopyrimidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the enamide linkage can produce the corresponding amine.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and enamide linkage also contribute to the compound’s overall activity by influencing its binding affinity and stability.
Comparison with Similar Compounds
Key Observations:
- Linker Chemistry: The target compound’s enamide linker (prop-2-enamide) contrasts with the methylthio group in ’s Compound 16.
- Conversely, the Enamine derivative’s nitrofuran and pyridine groups introduce electron-withdrawing and aromatic properties, which could influence metabolic stability .
- Furan Modifications : The target compound’s furan-2-yl group lacks substituents, whereas the Enamine analog features a nitro group at the 5-position, which may enhance electrophilicity and reactivity .
Key Findings:
- Its 7-anilino and 5-methyl groups may synergize with the triazolopyrimidine core to inhibit tumor proliferation .
- Enamine Derivative : The nitrofuran and fluorophenyl groups are common in kinase inhibitors (e.g., EGFR-TK), implying applications in targeted therapy .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan moiety and a triazolo-pyrimidine structure, which are known to impart various biological activities. The IUPAC name emphasizes its complex structure, which contributes to its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine have been shown to protect neurons from oxidative stress in models of Parkinson's disease. These compounds demonstrated the ability to reduce lipid peroxidation and restore glutathione levels in neuronal cells .
Neuroprotective Effects
Studies have demonstrated that related triazolo-pyrimidine derivatives possess neuroprotective effects. Specifically, they have been evaluated in haloperidol-induced catalepsy models where they exhibited significant efficacy in alleviating symptoms associated with neurodegenerative disorders . The presence of the triazole ring is believed to enhance neuroprotective activity by modulating neurotransmitter systems.
Anti-inflammatory Activity
The compound's potential as a COX-II inhibitor has been explored. COX-II inhibitors are crucial in managing inflammation and pain. Preliminary studies suggest that similar compounds exhibit varying degrees of COX-II inhibition, with some showing potency comparable to established drugs like Celecoxib . This suggests that (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide may also exert anti-inflammatory effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of triazolo-pyrimidine derivatives:
The biological activity of (2E)-3-(furan-2-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)prop-2-enamide is likely mediated through multiple pathways:
- Antioxidant Mechanism : The compound may scavenge free radicals and enhance endogenous antioxidant defenses.
- Neurotransmitter Modulation : By interacting with neurotransmitter receptors or transporters, it could influence neurochemical balance.
- Enzyme Inhibition : As a potential COX-II inhibitor, it may reduce the production of pro-inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
